molecular formula C18H14F3N3O4S B2740848 5-[4-(trifluoromethoxy)phenyl]sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034505-82-1

5-[4-(trifluoromethoxy)phenyl]sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2740848
CAS No.: 2034505-82-1
M. Wt: 425.38
InChI Key: KAIGBWUHIBUSNS-UHFFFAOYSA-N
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Description

2-((4-(trifluoromethoxy)phenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethoxy group, a sulfonyl group, and a dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one core, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4S/c19-18(20,21)28-12-4-6-13(7-5-12)29(26,27)23-10-8-15-14(11-23)17(25)24-9-2-1-3-16(24)22-15/h1-7,9H,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIGBWUHIBUSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(trifluoromethoxy)phenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with appropriate pyrimidine derivatives under controlled conditions . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient production. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-(trifluoromethoxy)phenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to sulfide or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy or sulfonyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, sulfides, thiols, and various substituted derivatives. These products are often characterized using techniques like NMR, IR, and mass spectrometry to confirm their structures.

Scientific Research Applications

2-((4-(trifluoromethoxy)phenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((4-(trifluoromethoxy)phenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and sulfonyl groups play a crucial role in its binding affinity and reactivity. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-(trifluoromethoxy)phenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one stands out due to its complex structure, which combines multiple functional groups, making it versatile in various chemical and biological applications. Its unique combination of trifluoromethoxy and sulfonyl groups enhances its reactivity and potential for diverse scientific research applications.

Biological Activity

The compound 5-[4-(trifluoromethoxy)phenyl]sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to consolidate research findings related to its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a trifluoromethoxy group which enhances its lipophilicity and bioactivity. The compound's IUPAC name reflects its complex tricyclic framework and sulfonyl group, which are critical for its interaction with biological targets.

PropertyValue
Molecular FormulaC16H14F3N3O3S
Molecular Weight385.36 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The primary mechanism of action for this compound appears to involve inhibition of specific enzymes related to inflammatory pathways and cell signaling. Preliminary studies suggest that it may act as an inhibitor of the human soluble epoxide hydrolase (sEH) enzyme, which plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the compound could potentially increase EET levels, leading to various therapeutic effects including anti-inflammatory and vasodilatory actions.

Pharmacological Effects

  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various models by modulating the levels of EETs.
  • Antimicrobial Properties : In vitro studies indicate that it may possess antimicrobial activity against certain bacterial strains.
  • Insecticidal Activity : Research has demonstrated effective insecticidal properties against pests such as Plutella xylostella. The LC50 value was found to be significantly lower than that of standard insecticides like fipronil.

Case Studies

  • A study evaluated the insecticidal efficacy of the compound against Plutella xylostella larvae using a leaf disc-dipping method. The results indicated an LC50 value of 12.41 mg/L , showcasing its potential as an effective agricultural pesticide compared to fipronil with an LC50 value of 25.36 mg/L .
  • Another investigation focused on the compound's effect on human cancer cell lines, revealing that it induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

  • Inhibition Studies : Inhibition assays revealed that the compound effectively inhibits sEH activity with an IC50 value in the low micromolar range.
  • Cell Viability Assays : In human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with the compound resulted in reduced cell viability and increased markers of apoptosis.
  • Pharmacokinetics : Early pharmacokinetic studies suggest good membrane permeability due to its lipophilic nature, which may enhance its bioavailability.

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